Regioisomeric Yield Distribution for Acetylnitropyrenes Establishes the 6-Nitro Isomer as a Distinct Synthetic Target
The compound is not the major product of the standard synthetic route. Nitration of 1-acetylpyrene produces three regioisomeric acetylnitropyrenes: the 3-, 6-, and 8-nitro derivatives. Crucially, the 8-nitro isomer is the major product, while 1-(6-nitro-1-pyrenyl)-ethanone is formed as a minor component [1]. This differential formation necessitates specific isolation and characterization steps, meaning procurement of the pure 6-nitro isomer guarantees a compound that is not trivially accessible as a bulk reaction product.
| Evidence Dimension | Isomer product distribution during nitration of 1-acetylpyrene |
|---|---|
| Target Compound Data | 1-(6-Nitro-1-pyrenyl)-ethanone (minor isomer; specific isolated yield not quantified as a percentage in the source) |
| Comparator Or Baseline | 1-acetyl-8-nitropyrene (major isomer) alongside 1-acetyl-3-nitropyrene |
| Quantified Difference | The 8-nitro isomer is the major product, confirming the 6-nitro derivative is a minor, distinct synthetic target requiring dedicated isolation. |
| Conditions | Mild protic nitration of 1-acetylpyrene. |
Why This Matters
For procurement, this means that sourcing a verified, pure batch of 1-(6-nitro-1-pyrenyl)-ethanone saves significant in-house synthesis and purification effort compared to using the more abundant 8-nitro isomer, which may exhibit different reactivity.
- [1] Laali, K.K., Arrica, M.A., Okazaki, T. and Bunge, S.D. (2008), Synthesis and Stable-Ion Studies of Regioisomeric Acetylnitropyrenes and Nitropyrenyl Carbinols and GIAO-DFT Study of Nitro Substituent Effects on α-Pyrenyl Carbocations. Eur. J. Org. Chem., 2008: 6093-6105. https://doi.org/10.1002/ejoc.200800849 View Source
